

# validating GPb inhibition kinetics of Indirubin-5-sulfonate

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## Compound Focus: Indirubin-5-sulfonate

CAS No.: 244021-67-8

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## Quantitative Data on GPb Inhibition

The table below summarizes the key kinetic parameters for **Indirubin-5-sulfonate** and other inhibitors for which direct comparison data was found.

Inhibitor	Target	Inhibition Constant (K <sub>i</sub> )	IC <sub>50</sub>	Experimental Organism/System
Indirubin-5-sulfonate [1] [2]	GPb	13.8 ± 0.2 μM	Not Reported	Rabbit muscle
Indirubin-5-sulfonate [1] [2]	GPa	57.8 ± 7.1 μM	Not Reported	Rabbit muscle
Flavopiridol [3]	GPb	1.16 μM	Not Reported	Rabbit muscle
Chrysin [3]	GPb	~19 μM	Not Reported	Rabbit muscle

The search results indicate that **Indirubin-5-sulfonate** is a moderate inhibitor of GPb and is significantly less potent than Flavopiridol. One study notes that Flavopiridol exhibits a **14-fold higher affinity** for GPb

compared to **Indirubin-5-sulfonate**, which is attributed to its extended ring system forming more hydrophobic interactions with the protein [3].

## Experimental Protocols for Key Findings

Here are the methodologies used to generate the primary data on GPb inhibition.

- **Kinetic Analysis to Determine  $K_i$** : The inhibition constants ( $K_i$ ) for **Indirubin-5-sulfonate** were determined through kinetic analysis. The study found that it acts synergistically with glucose in inhibiting GPb [1].
- **X-ray Crystallography for Binding Mode**: The molecular basis of binding was explored by determining the crystal structure of the GPb/**Indirubin-5-sulfonate** complex at 2.3 Å resolution. This revealed that the inhibitor binds at the **purine inhibitor site**, intercalating between the aromatic rings of residues Phe285 and Tyr613 [1] [4]. This is the same site where caffeine and flavopiridol bind [3].
- **Comparative Structural Analysis**: The structures of GPb complexed with **Indirubin-5-sulfonate**, flavopiridol, and chrysin were compared. Analysis suggested that the higher affinity of flavopiridol originates from specific interactions, such as those involving its hydroxypiperidin group, which were studied using QM/MM-PBSA (Quantum Mechanics/Molecular Mechanics - Poisson-Boltzmann Surface Area) binding calculations [3].

## Mechanism of Action and Broader Pharmacological Profile

While your focus is on GPb, the search results show that **Indirubin-5-sulfonate** is a more potent inhibitor of other targets, which is important for a comprehensive comparison guide.

### Dual-Target Inhibition Profile

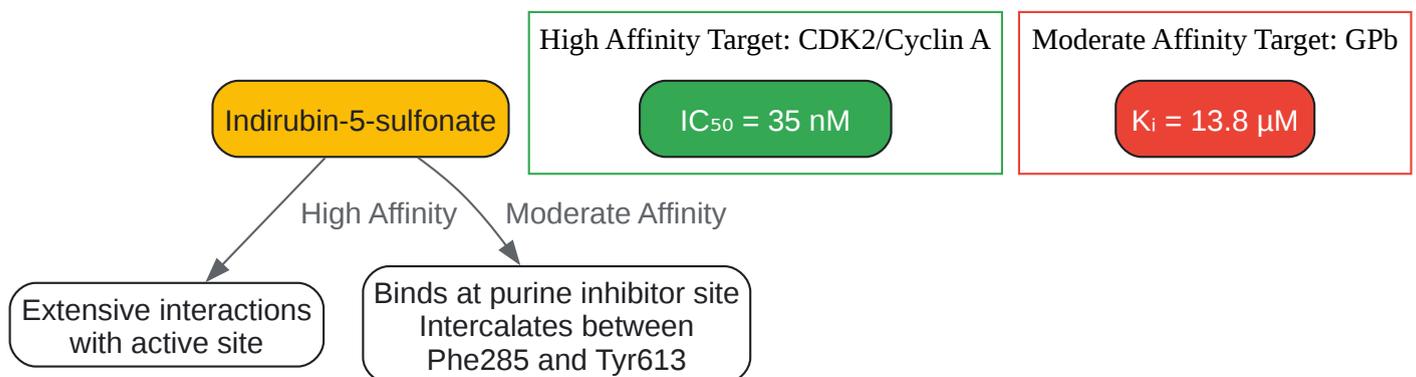
The following table outlines its activity across different targets, highlighting its primary potency.

Target	Inhibition Constant ( $K_i$ ) / $IC_{50}$	Relative Potency
CDK2/Cyclin A [5]	$IC_{50} = 35$ nM	Highest Potency

Target	Inhibition Constant ( $K_i$ ) / $IC_{50}$	Relative Potency
CDK5/p35 [5]	$IC_{50} = 65 \text{ nM}$	Very High
CDK1/Cyclin B [5]	$IC_{50} = 55 \text{ nM}$	Very High
GPb [1]	$K_i = 13.8 \text{ }\mu\text{M}$	Moderate
GPa [1]	$K_i = 57.8 \text{ }\mu\text{M}$	Weakest

## Binding Mode Comparison

The diagram below illustrates the key differences in how **Indirubin-5-sulfonate** binds to its high-affinity and moderate-affinity targets.



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## Interpretation for Research Guidance

- **Consider the Broader Context:** **Indirubin-5-sulfonate**'s strong activity against CDKs suggests its primary research value is as a **kinase inhibitor in oncology**, while its GPb inhibition may be a secondary effect [6].
- **Exploit the Binding Site Information:** The knowledge that it binds to the purine inhibitor site of GPb is valuable. This site can be exploited to design more potent inhibitors, as demonstrated by the

comparative analysis with flavopiridol [1] [3].

- **Acknowledge the Data Limitations:** The available kinetic data for GPb inhibition is over 15 years old. Furthermore, a true validation of its inhibition kinetics would require side-by-side testing with contemporary inhibitors under identical experimental conditions, which the search results do not provide.

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